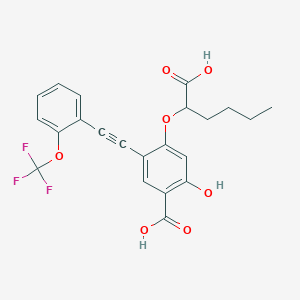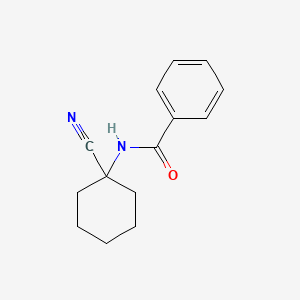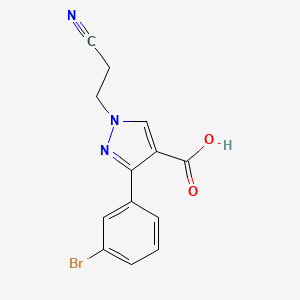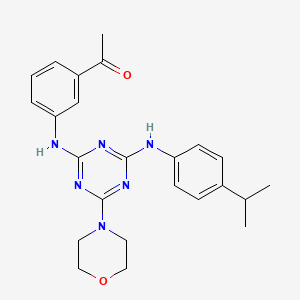
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound featuring a triazine ring, a morpholine moiety, and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazine Core: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reactivity of cyanuric chloride.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group on the triazine ring.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final Coupling: The final step involves coupling the triazine derivative with 3-aminoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced polymers.
Biological Studies: Its interactions with various biological targets are studied to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 1-(3-((4-((4-Methylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- 1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Uniqueness
Compared to similar compounds, 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-[3-[[4-morpholin-4-yl-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)18-7-9-20(10-8-18)25-22-27-23(26-21-6-4-5-19(15-21)17(3)31)29-24(28-22)30-11-13-32-14-12-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMGXUBRRPNNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
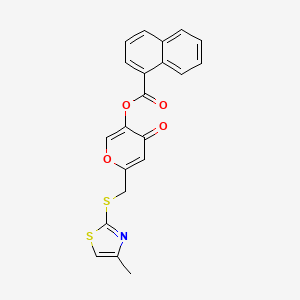
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)
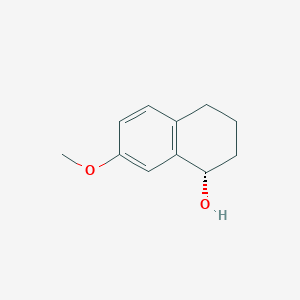
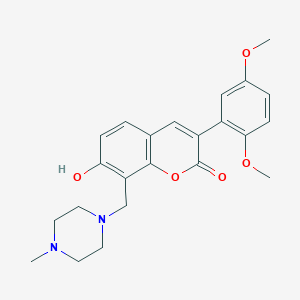
![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)
![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)
![N-[1-(adamantan-1-yl)propyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2667165.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)
![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)
![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2667169.png)
